N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline
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Overview
Description
N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline is a complex organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzothiazole moiety, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and conjugated system.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its ability to form coordination complexes with metal ions can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[(E)-{[4-(4-methylphenyl)imino}methyl]aniline: Similar structure but with a different substituent on the benzothiazole ring.
N,N-dimethyl-4-[(E)-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}methyl]aniline: Contains a boron-containing substituent, making it useful in boron chemistry.
Uniqueness
N,N-dimethyl-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]aniline is unique due to its benzothiazole moiety, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions with biological molecules or metal ions .
Properties
Molecular Formula |
C23H21N3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C23H21N3S/c1-16-4-13-21-22(14-16)27-23(25-21)18-7-9-19(10-8-18)24-15-17-5-11-20(12-6-17)26(2)3/h4-15H,1-3H3 |
InChI Key |
CVKFELQELFDALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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